REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[N:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=2[C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)=[CH:13][CH:12]=1 |f:2.3.4.5,^1:31,33,52,71|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC=1N=CC(=NC1Cl)N
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)B(O)O
|
Name
|
K3PO4
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
|
10 mL
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Type
|
solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
was stirred overnight at 100° C. in an oil bath
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated in vacuo
|
Type
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CUSTOM
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Details
|
the residue was purified via silica gel column chromatography (ethyl acetate: petroleum ether (1:20))
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Type
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CUSTOM
|
Details
|
resulting in 1.7 g (62%) of 5,6-bis(4-fluorophenyl)pyrazin-2-amine as a brown solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1N=CC(=NC1C1=CC=C(C=C1)F)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |